molecular formula C14H18N2O3 B2651844 1-Isopropyl-3-((4-methoxyphenyl)amino)pyrrolidine-2,5-dione CAS No. 1008463-68-0

1-Isopropyl-3-((4-methoxyphenyl)amino)pyrrolidine-2,5-dione

Cat. No.: B2651844
CAS No.: 1008463-68-0
M. Wt: 262.309
InChI Key: HVSXPSAJGMIJDL-UHFFFAOYSA-N
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Description

1-Isopropyl-3-((4-methoxyphenyl)amino)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C14H18N2O3. It belongs to a class of organic compounds known as pyrrolidine-2,5-diones (succinimides), which are recognized as versatile scaffolds in medicinal chemistry for designing novel biologically active compounds . The saturated, non-planar pyrrolidine ring offers a three-dimensional structure that allows for extensive exploration of pharmacophore space, which can be advantageous in drug discovery programs . Research into derivatives sharing the 3-aminopyrrolidine-2,5-dione core has demonstrated significant promise in preclinical studies for central nervous system (CNS) targets. Notably, related compounds have shown potent anticonvulsant activity in models of epilepsy, including the psychomotor seizure test and the maximal electroshock (MES) test, suggesting this structural class could be valuable for developing new therapies for treatment-resistant seizures . Furthermore, the pyrrolidine-2,5-dione motif is a known pharmacophore investigated for antimicrobial properties, indicating broad potential in infectious disease research . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

3-(4-methoxyanilino)-1-propan-2-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-9(2)16-13(17)8-12(14(16)18)15-10-4-6-11(19-3)7-5-10/h4-7,9,12,15H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSXPSAJGMIJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)CC(C1=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Isopropyl-3-((4-methoxyphenyl)amino)pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxyaniline with an appropriate isopropyl-substituted pyrrolidine-2,5-dione precursor under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane or ethanol, and may involve the use of catalysts or reagents like triethylamine or sodium hydride to facilitate the reaction .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

1-Isopropyl-3-((4-methoxyphenyl)amino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents like methanol, ethanol, or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isopropyl-3-((4-methoxyphenyl)amino)pyrrolidine-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-((4-methoxyphenyl)amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of pyrrolidine-2,5-dione derivatives are highly dependent on substituent modifications. Below is a comparative analysis of key analogues:

Table 1: Structural and Pharmacological Comparison

Compound Name Substituents (Position 1 and 3) Key Biological Activity ED₅₀/IC₅₀ (mg/kg or µM) Reference
1-Isopropyl-3-((4-methoxyphenyl)amino) 1: Isopropyl; 3: 4-methoxyphenylamino Not reported (inferred anticonvulsant potential) N/A -
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives 1: Varied; 3: 3-methylthiophen-2-yl Anticonvulsant (MES and 6 Hz tests) ED₅₀: 62.14–153.25 mg/kg
MBX-2982 derivatives Tetrazole → pyrrolidine-2,5-dione substitution GPR119 agonism (enhanced activity) 2-fold increase in potency
3-Mercapto-1-(4-methoxyphenyl)pyrrolidine-2,5-dione 1: 4-methoxyphenyl; 3: mercapto Antivirulence (Pseudomonas aeruginosa) Not quantified
1-(4-Acetylphenyl)-3-(4-Bromophenyloxy) 1: 4-Acetylphenyl; 3: 4-bromophenyloxy GABA-transaminase inhibition IC₅₀: 100.5 µM

Substituent Effects on Anticonvulsant Activity

  • Linker Length and Type : Derivatives with methylene linkers (e.g., propyl) between the pyrrolidine-2,5-dione core and aromatic moieties exhibit superior anticonvulsant activity compared to acetamide-linked analogues. For instance, compound 9 (three methylene linkers) showed dual activity in MES and 6 Hz tests (ED₅₀: 62.14–153.25 mg/kg), while acetamide-linked analogues were less potent .
  • Aromatic Substituents : Electron-withdrawing groups (e.g., -CF₃, -Cl) at meta or para positions enhance antiseizure efficacy. Chlorine-substituted derivatives (e.g., compound 17 ) demonstrated activity in both linker categories, suggesting a balance between lipophilicity and target engagement .

Receptor Binding and Selectivity

  • GPR119 Agonism : Replacement of a tetrazole moiety with pyrrolidine-2,5-dione in MBX-2982 derivatives improved receptor activation by 2-fold, likely due to enhanced hydrogen bonding with residues Q65².⁶⁴ and R262⁷.³⁶ in the GPR119-Gs complex .
  • 5-HT Receptor Affinity : Meta-CF₃ or ortho-OCH₃ substituents on pyrrolidine-2,5-dione derivatives correlate with high 5-HT₁A receptor affinity, whereas para-methoxy groups (as in the target compound) may favor alternative receptor interactions .

Biological Activity

1-Isopropyl-3-((4-methoxyphenyl)amino)pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies, emphasizing its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H19N2O3C_{14}H_{19}N_{2}O_{3}. The compound features a pyrrolidine ring with substitutions that may influence its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. For instance, studies on related pyrrolidine derivatives have shown that they can act as weak inhibitors of metabolic enzymes involved in drug metabolism. Specifically, some pyrrolidine derivatives have been noted to inhibit the metabolism of all-trans retinoic acid in cell cultures, suggesting a potential mechanism for modulating metabolic pathways .

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against various pathogens. For instance, pyrrole derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
  • Antitumor Potential : Some studies suggest that pyrrolidine derivatives exhibit cytotoxic effects on cancer cell lines. The structural modifications in these compounds often enhance their interaction with cancer-related targets.

Case Studies

  • Inhibition Studies : In a study involving human male genital fibroblasts and HaCat cells, a related pyrrolidine derivative was shown to inhibit retinoic acid metabolism by approximately 53% at a concentration of 200 µM . This indicates potential therapeutic applications in conditions where retinoic acid metabolism is dysregulated.
  • Antimicrobial Testing : A series of pyrrole derivatives were evaluated for their antibacterial activity. One derivative exhibited an MIC value of 3.125 μg/mL against Staphylococcus aureus, demonstrating significant antimicrobial potential .

Data Tables

Compound Biological Activity MIC (µg/mL) Reference
Pyrrolidine Derivative AAntibacterial3.12
Pyrrolidine Derivative BAntitumorN/A
Pyrrolidine Derivative CMetabolic Inhibition200 µM (53% inhibition)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-isopropyl-3-((4-methoxyphenyl)amino)pyrrolidine-2,5-dione, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 4-methoxyaniline and a pre-functionalized pyrrolidine-2,5-dione precursor. Key steps include:

  • Precursor selection : Use of isopropyl-substituted maleic anhydride derivatives for cyclization.
  • Reaction conditions : Optimize temperature (60–80°C), solvent (DMF or THF), and catalysts (e.g., triethylamine) to enhance regioselectivity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity (>95%) .

Q. How can the molecular structure of this compound be validated using spectroscopic and crystallographic techniques?

  • Methodology :

  • Spectroscopy : 1^1H/13^13C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, isopropyl methyl groups at δ 1.1–1.3 ppm). Mass spectrometry (ESI-MS) for molecular ion validation.
  • Crystallography : Single-crystal X-ray diffraction (SHELX-2012 or OLEX2) resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles. Use WinGX for refinement and PLATON for symmetry analysis .

Q. What biological targets are associated with pyrrolidine-2,5-dione derivatives, and what assays are used to evaluate activity?

  • Methodology :

  • Targets : Enzymes (e.g., GABA transaminase, cytochrome P450) or receptors (e.g., 5-HT1A_{1A}).
  • Assays :
  • In vitro enzyme inhibition : Fluorometric assays (IC50_{50} determination) with controls like vigabatrin for GABA transaminase .
  • Receptor binding : Radioligand displacement assays using 3^3H-8-OH-DPAT for 5-HT1A_{1A} affinity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the aryl or isopropyl groups) impact pharmacological activity?

  • Methodology :

  • SAR studies : Synthesize analogs with halogenated or alkylated aryl groups. Test in enzyme/receptor assays to correlate substituent electronic effects (Hammett constants) with activity.
  • Case study : Replacing 4-methoxy with 4-fluoro enhances lipophilicity (logP ↑0.5), improving blood-brain barrier penetration in rodent models .

Q. How can contradictory data in enzyme inhibition studies (e.g., IC50_{50} variability) be resolved?

  • Methodology :

  • Assay standardization : Control pH (7.4), temperature (37°C), and cofactor concentrations (e.g., PLP for GABA transaminase).
  • Sample purity : Validate via HPLC (≥98% purity) to exclude degradation products.
  • Structural analogs : Compare with known inhibitors (e.g., aminoglutethimide) to identify assay-specific artifacts .

Q. What computational strategies are effective for predicting binding modes and ADMET properties?

  • Methodology :

  • Docking : Use AutoDock Vina or Schrödinger to model interactions with 5-HT1A_{1A} (PDB: 7E2Z). Focus on hydrogen bonds with Ser199 and hydrophobic contacts with Phe361.
  • ADMET : SwissADME predicts bioavailability (TPSA >60 Å2^2 reduces CNS penetration). Molinspiration calculates drug-likeness (rule of five compliance) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Methodology :

  • Disorder handling : Use SHELXL’s PART instruction for disordered isopropyl groups.
  • Twinned data : Apply Hooft/Y parameter in OLEX2 for non-merohedral twinning correction.
  • Validation : Check Rint_{int} (<0.05) and CCDC deposition (e.g., CIF validation via CheckCIF) .

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